N-Isopropyl-2-methylbenzofuran-3-carboxamide
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-methyl-N-propan-2-yl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-8(2)14-13(15)12-9(3)16-11-7-5-4-6-10(11)12/h4-8H,1-3H3,(H,14,15) |
InChI Key |
LSRQPKARWOBDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methylbenzofuran-3-carboxamide typically involves the reaction of 2-methylbenzofuran-3-carboxylic acid with isopropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-methylbenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Isopropyl-2-methylbenzofuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-methylbenzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- The tetrahydrofuran core in drastically improves water solubility (>50 mg/mL in DMSO) due to its polar oxolane ring, unlike the aromatic benzofuran-based compounds .
- Bioactivity: The benzoxaborole derivative in demonstrates nanomolar inhibition of viral proteases, while the 4-bromophenyl analog in shows preliminary activity in CNS targets. The target compound lacks direct activity data but shares structural motifs with these bioactive analogs .
Biological Activity
N-Isopropyl-2-methylbenzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of benzofuran derivatives, which have been recognized for their diverse pharmacological properties. The synthesis of this compound typically involves the functionalization of the benzofuran core, which enhances its biological activity. Recent studies have shown that modifications at specific positions on the benzofuran ring can significantly influence the compound's potency against various biological targets .
Biological Activity
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, compounds with a methyl group at the C–3 position of the benzofuran ring have shown enhanced activity compared to their unsubstituted counterparts. Specifically, a related compound demonstrated an IC50 value of 0.56 µM in inhibiting tubulin polymerization, which is indicative of its potential as an anticancer agent .
Mechanism of Action
The biological activity of this compound can be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that treatment with this compound leads to significant nuclear condensation and activation of caspase-3, a key enzyme in the apoptotic pathway. The modulation of anti-apoptotic and pro-apoptotic proteins further supports its role in promoting programmed cell death .
Case Studies
Case Study 1: Cancer Cell Lines
In a study evaluating various benzofuran derivatives, this compound was tested against A549 lung cancer cells. The results indicated a substantial increase in caspase-3 activation, suggesting effective induction of apoptosis. The compound's potency was compared with established chemotherapeutics, highlighting its potential as a novel anticancer agent .
Case Study 2: Inhibition of Tubulin Polymerization
Another significant finding was the compound's ability to inhibit tubulin polymerization effectively. This activity was quantified using an IC50 value that demonstrated superior potency compared to other known inhibitors. Such inhibition is crucial as it disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent cell death .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other benzofuran derivatives:
| Compound | IC50 (µM) | Mechanism of Action | Targeted Cell Line |
|---|---|---|---|
| This compound | 0.56 | Inhibition of tubulin polymerization | A549 (lung cancer) |
| CA-4 (Control) | 1.0 | Inhibition of tubulin polymerization | A549 (lung cancer) |
| Benzofuran derivative A | 0.75 | Induction of apoptosis via caspase activation | HeLa (cervical cancer) |
Q & A
Q. Q1. What are the standard synthetic routes for N-Isopropyl-2-methylbenzofuran-3-carboxamide, and what methodological considerations ensure high yield and purity?
A1. The synthesis typically involves coupling benzofuran-3-carboxylic acid derivatives with isopropylamine under optimized conditions. Key steps include:
- Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
- Microwave-assisted reactions to enhance reaction efficiency and reduce side products .
- Purification via recrystallization or column chromatography to achieve >95% purity. Reaction solvents (e.g., ethanol, dioxane) and temperature control (reflux conditions) are critical for minimizing byproducts .
Q. Q2. What physicochemical characterization methods are recommended for confirming the structure of this compound?
A2. A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- HPLC : For assessing purity (>98%) and identifying impurities .
- Computational modeling : Tools like PubChem-derived molecular descriptors (e.g., logP, polar surface area) validate structural predictions .
Advanced Research Questions
Q. Q3. How can researchers optimize reaction conditions to address low yields in the synthesis of this compound derivatives?
A3. Key strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature modulation : Controlled heating (50–80°C) reduces decomposition .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency in substituted derivatives .
- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent over-oxidation .
Q. Q4. How should contradictory bioactivity data (e.g., IC₅₀ variability) for this compound analogs be resolved?
A4. Contradictions may arise from:
- Structural polymorphism : X-ray crystallography or DSC (Differential Scanning Calorimetry) identifies polymorphic forms affecting bioavailability .
- Assay variability : Standardize in vitro protocols (e.g., enzyme inhibition assays) across labs to ensure reproducibility .
- Metabolic interference : LC-MS/MS profiling detects metabolite interference in biological assays .
Q. Q5. What methodologies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition?
A5. Employ a tiered approach:
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates .
- Molecular docking : Computational tools (AutoDock, Schrödinger) predict binding interactions with active sites .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
Q. Q6. How can researchers address challenges in distinguishing structural isomers of this compound during characterization?
A6. Use complementary analytical techniques:
Q. Q7. What computational tools are most effective for predicting the pharmacokinetic properties of this compound?
A7. Leverage:
- ADMET prediction : SwissADME or ADMETLab for absorption, distribution, and toxicity profiles .
- Molecular dynamics simulations : GROMACS or AMBER models membrane permeability and protein interactions .
- Density Functional Theory (DFT) : Calculates electronic properties influencing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
